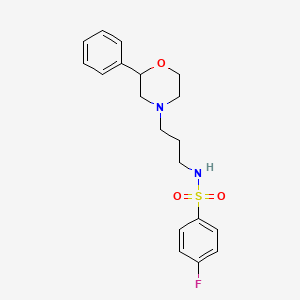

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O3S and its molecular weight is 378.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research has shown that benzenesulfonamide derivatives, particularly those with fluorine substitutions, exhibit selective inhibitory activities against the cyclooxygenase-2 (COX-2) enzyme. These findings are significant in the development of anti-inflammatory and analgesic agents. For instance, the introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent and selective COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Several benzenesulfonamide compounds have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. For example, compounds incorporating fluorine-substituted benzenesulfonamide moieties have demonstrated significant inhibitory effects on human carbonic anhydrase isoforms, highlighting their potential as therapeutic agents in treating disorders related to dysregulated enzyme activity (Bilginer et al., 2019).

Synthetic and Structural Chemistry

The synthesis and characterization of fluorine-substituted benzenesulfonamides have contributed to the understanding of their structural properties and reactivity. For instance, studies on polymorphism, crystal structure, and biotransformation have provided valuable insights into the physicochemical properties of these compounds, influencing their application in drug development and other fields of chemistry (Terada et al., 2012; Słoczyńska et al., 2018).

Fluorometric Sensing Applications

Innovative research has explored the use of benzenesulfonamide derivatives for selective fluorometric sensing, particularly for metal ions like Hg^2+. This application underscores the versatility of fluorine-substituted benzenesulfonamides in analytical chemistry, providing a basis for the development of novel sensors with high sensitivity and selectivity (Bozkurt & Gul, 2018).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides, which are known to have a wide range of biological applications in medicine and as pesticides . Sulfonamides are often used as antibacterial drugs . They inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth .

Mode of Action

By binding to the enzyme’s active site, they prevent PABA from being converted into folic acid, a crucial component of bacterial DNA synthesis .

Biochemical Pathways

As a sulfonamide, it likely affects the folate synthesis pathway in bacteria, leading to inhibition of their growth .

Pharmacokinetics

They are primarily excreted by the kidneys .

Result of Action

Sulfonamides generally result in the inhibition of bacterial growth by preventing the synthesis of folic acid, which is necessary for dna replication .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .

Properties

IUPAC Name |

4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c20-17-7-9-18(10-8-17)26(23,24)21-11-4-12-22-13-14-25-19(15-22)16-5-2-1-3-6-16/h1-3,5-10,19,21H,4,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXANUUKIPWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)